molecular formula C8H17Br B13617287 2-Bromo-4,4-dimethylhexane

2-Bromo-4,4-dimethylhexane

Cat. No.: B13617287
M. Wt: 193.12 g/mol
InChI Key: YVJPSFVBWCCFKL-UHFFFAOYSA-N
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Description

2-Bromo-4,4-dimethylhexane is an organic compound with the molecular formula C8H17Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,4-dimethylhexane can be synthesized through the bromination of 4,4-dimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4-dimethylhexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,4-dimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4-dimethylhexane
  • 2-Iodo-4,4-dimethylhexane
  • 4-Bromo-2,4-dimethylhexane

Uniqueness

2-Bromo-4,4-dimethylhexane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

2-bromo-4,4-dimethylhexane

InChI

InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3

InChI Key

YVJPSFVBWCCFKL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)Br

Origin of Product

United States

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